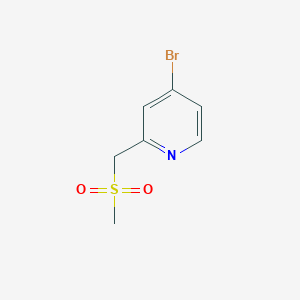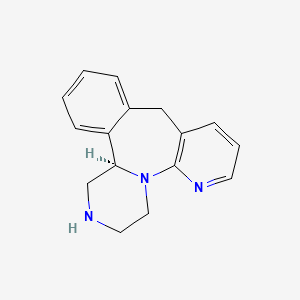
Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine is a compound that features a cyclopropyl group attached to a pyrrolidine ring via a methylamine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropylmethyl-(s)-1-pyrrolidin-2-ylmethyl-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylmethyl bromide with (s)-1-pyrrolidin-2-ylmethyl-amine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of cyclopropylmethyl-(s)-1-pyrrolidin-2-ylmethyl-amine may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylmethyl ketones, while reduction may produce cyclopropylmethyl alcohols.
Applications De Recherche Scientifique
Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of cyclopropylmethyl-(s)-1-pyrrolidin-2-ylmethyl-amine involves its interaction with specific molecular targets. The cyclopropyl group can engage in hyperconjugation, stabilizing carbocations and influencing the reactivity of the compound. The pyrrolidine ring may interact with biological receptors or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethylamine: Lacks the pyrrolidine ring, making it less complex and potentially less versatile in applications.
(s)-1-Pyrrolidin-2-ylmethylamine: Does not have the cyclopropyl group, which may reduce its stability and reactivity.
Uniqueness
Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine is unique due to the combination of the cyclopropyl group and the pyrrolidine ring. This combination imparts distinct structural and electronic properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H18N2 |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1-cyclopropyl-N-[[(2S)-pyrrolidin-2-yl]methyl]methanamine |
InChI |
InChI=1S/C9H18N2/c1-2-9(11-5-1)7-10-6-8-3-4-8/h8-11H,1-7H2/t9-/m0/s1 |
Clé InChI |
NRUNYHTXLPOHDF-VIFPVBQESA-N |
SMILES isomérique |
C1C[C@H](NC1)CNCC2CC2 |
SMILES canonique |
C1CC(NC1)CNCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylthieno[2,3-c]pyridin-7-amine](/img/structure/B8464324.png)



![N-[4-(aminomethyl)-2-methylphenyl]methane-sulfonamide](/img/structure/B8464364.png)







![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,4-ethyl-1-[(4-fluorophenyl)methyl]-,ethyl ester](/img/structure/B8464419.png)
![4-(4-cyclopropyl-4H-[1,2,4]triazol-3-yl)-pyridine](/img/structure/B8464425.png)
